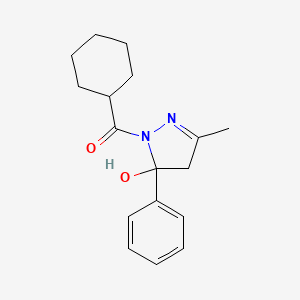![molecular formula C22H30N2O B5400541 N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
科学的研究の応用
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can attenuate the development of tolerance to morphine, suggesting that mGluR5 may play a role in opioid tolerance. N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 may be a potential target for the treatment of this disease.
作用機序
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can modulate the release of neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of glutamate release, and the modulation of neuroinflammation. These effects are thought to be mediated by the inhibition of mGluR5 activity.
実験室実験の利点と制限
One advantage of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its high selectivity for mGluR5. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine and mGluR5. For example, researchers could investigate the role of mGluR5 in other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, researchers could investigate the potential therapeutic benefits of targeting mGluR5 in these and other disorders. Finally, researchers could explore the development of new compounds that target mGluR5 with greater selectivity and potency.
合成法
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(2-phenylethyl)piperidine with 2-methoxyphenylethylamine in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. This synthesis method has been optimized to produce high yields of pure N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, which is essential for scientific research applications.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-6-5-9-20(22)11-15-23-21-13-17-24(18-14-21)16-12-19-7-3-2-4-8-19/h2-10,21,23H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAZAWDSSMGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)